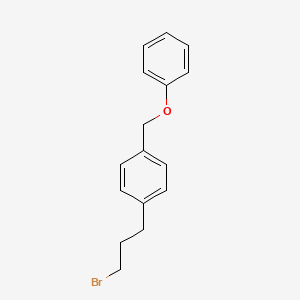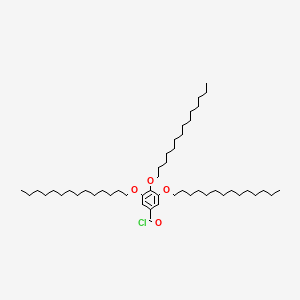![molecular formula C18H13N5O2S B14189339 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide CAS No. 923268-79-5](/img/structure/B14189339.png)
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides containing an azo group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. The presence of both the sulfonamide and azo functional groups endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide typically involves a two-step process:
Diazotization: The starting material, sulfanilamide, undergoes diazotization to form the diazonium salt. This reaction is carried out by treating sulfanilamide with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 1,10-phenanthroline to form the target compound. This reaction is typically performed in an alkaline medium, such as sodium hydroxide solution, to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or nitroso compounds.
Reduction: The major products are typically aromatic amines.
Substitution: The products depend on the nucleophile used but can include various substituted sulfonamides.
Scientific Research Applications
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to the azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide without the azo group.
Sulfasalazine: Contains both sulfonamide and azo groups but with different substituents.
Sulfadiazine: Another sulfonamide with a different aromatic substituent.
Uniqueness
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide is unique due to the presence of the 1,10-phenanthroline moiety, which enhances its ability to form metal complexes and imparts additional biological activity
Properties
CAS No. |
923268-79-5 |
|---|---|
Molecular Formula |
C18H13N5O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(1,10-phenanthrolin-5-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H13N5O2S/c19-26(24,25)14-7-5-13(6-8-14)22-23-16-11-12-3-1-9-20-17(12)18-15(16)4-2-10-21-18/h1-11H,(H2,19,24,25) |
InChI Key |
XYZUADNJPOWRCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)

![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
amino]-](/img/structure/B14189303.png)

![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)

